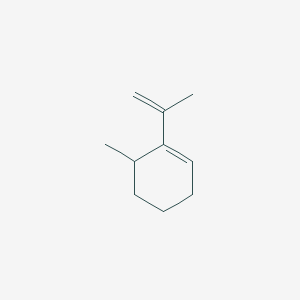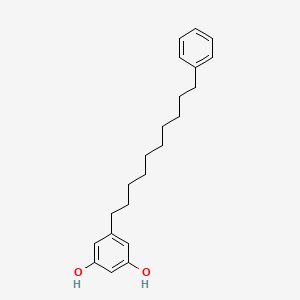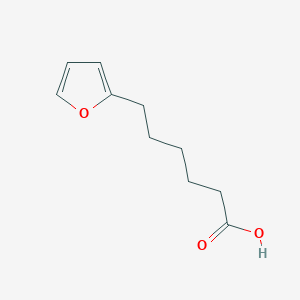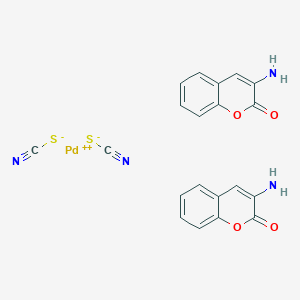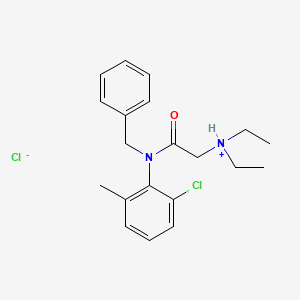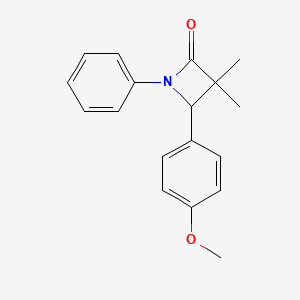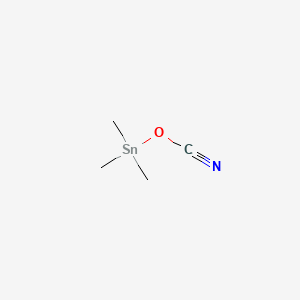
N-Ethyl-N'-quinolin-8-ylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N’-quinolin-8-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms The quinoline moiety in this compound is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N’-quinolin-8-ylthiourea typically involves the reaction of quinoline-8-amine with ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
[ \text{Quinoline-8-amine} + \text{Ethyl isothiocyanate} \rightarrow \text{N-Ethyl-N’-quinolin-8-ylthiourea} ]
Industrial Production Methods: While specific industrial production methods for N-Ethyl-N’-quinolin-8-ylthiourea are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safe handling and disposal of chemicals.
化学反応の分析
Types of Reactions: N-Ethyl-N’-quinolin-8-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as aluminum chloride (AlCl₃).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
N-Ethyl-N’-quinolin-8-ylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of N-Ethyl-N’-quinolin-8-ylthiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea moiety can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.
類似化合物との比較
Quinoline: A heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring.
Thiourea: An organosulfur compound with the formula SC(NH₂)₂.
N-Allylthiourea: A thiourea derivative with an allyl group attached to the nitrogen atom.
Comparison: N-Ethyl-N’-quinolin-8-ylthiourea is unique due to the presence of both the quinoline and thiourea moieties, which confer distinct chemical and biological properties. Compared to quinoline, it has enhanced reactivity due to the thiourea group. Compared to thiourea, it has additional aromaticity and potential for DNA intercalation due to the quinoline ring. N-Allylthiourea, while similar in structure, lacks the aromatic quinoline ring, making N-Ethyl-N’-quinolin-8-ylthiourea more versatile in its applications.
特性
CAS番号 |
74982-07-3 |
|---|---|
分子式 |
C12H13N3S |
分子量 |
231.32 g/mol |
IUPAC名 |
1-ethyl-3-quinolin-8-ylthiourea |
InChI |
InChI=1S/C12H13N3S/c1-2-13-12(16)15-10-7-3-5-9-6-4-8-14-11(9)10/h3-8H,2H2,1H3,(H2,13,15,16) |
InChIキー |
MZDPRAZOZZZXTQ-UHFFFAOYSA-N |
正規SMILES |
CCNC(=S)NC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



